SP1-7 Binding Site Affinity (Ki) of H-Phe-Phe-NH2 vs. Endomorphin-2 and Native SP1-7
In a direct head-to-head comparison from a single comprehensive SAR study, H-Phe-Phe-NH2 demonstrates high-affinity binding (Ki = 1.5 nM) to the SP1-7 site, which is equipotent to the native heptapeptide SP1-7 and significantly superior to the related opioid ligand endomorphin-2 [1]. The study reported that endomorphin-2 interacts with this site with a 10-fold lower affinity, while truncation studies ultimately identified the minimal pharmacophore H-Phe-Phe-NH2 [1].
| Evidence Dimension | Binding Affinity (Ki) for SP1-7 Binding Site |
|---|---|
| Target Compound Data | Ki = 1.5 nM |
| Comparator Or Baseline | Native SP1-7 (Ki = 1.5 nM); Endomorphin-2 (Ki = 15 nM, estimated from 10-fold lower affinity) |
| Quantified Difference | Equipotent to SP1-7; 10-fold higher affinity than Endomorphin-2 |
| Conditions | Radioligand displacement assay using [3H]SP1-7 in rat spinal cord membranes [1][2] |
Why This Matters
This establishes the compound as the minimalistic, high-affinity pharmacophore for the SP1-7 binding site, making it the superior starting point for lead optimization or use as a reference standard compared to larger, less potent peptides like endomorphin-2.
- [1] Fransson R, Botros M, Sköld C, et al. Discovery of dipeptides with high affinity to the specific binding site for substance P1-7. J Med Chem. 2010;53(6):2383-2389. View Source
- [2] BindingDB. BDBM50188489 (H-Phe-Phe-NH2). Affinity Data. View Source
